molecular formula C21H22F3N3O3S B11584479 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cyclohexylpropanamide

3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cyclohexylpropanamide

Cat. No.: B11584479
M. Wt: 453.5 g/mol
InChI Key: AYVJNXOBXRSTRG-UHFFFAOYSA-N
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Description

3-{[4-(2H-1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cyclohexylpropanamide is a complex organic compound featuring a benzodioxole ring, a trifluoromethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cyclohexylpropanamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via a condensation reaction involving appropriate precursors such as amidines and β-diketones.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylating agents like trifluoromethyl iodide.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed through a nucleophilic substitution reaction.

    Final Coupling with Cyclohexylpropanamide: The final step involves coupling the intermediate with cyclohexylpropanamide under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethyl group, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents, nucleophiles, and catalysts like palladium.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted benzodioxole and pyrimidine derivatives.

Scientific Research Applications

3-{[4-(2H-1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cyclohexylpropanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential anticancer or antiviral agent.

    Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions of complex organic molecules with biological systems, providing insights into molecular mechanisms and pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cyclohexylpropanamide involves its interaction with specific molecular targets. The benzodioxole and pyrimidine rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 4-Benzo(1,3)dioxol-5-yl-butan-2-one
  • 2-(1,3-Benzodioxol-5-yl)ethanamine

Uniqueness

Compared to these similar compounds, 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cyclohexylpropanamide stands out due to the presence of the trifluoromethyl group and the pyrimidine ring. These features confer unique chemical and biological properties, such as enhanced stability, increased lipophilicity, and specific binding interactions with biological targets.

Properties

Molecular Formula

C21H22F3N3O3S

Molecular Weight

453.5 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-cyclohexylpropanamide

InChI

InChI=1S/C21H22F3N3O3S/c22-21(23,24)18-11-15(13-6-7-16-17(10-13)30-12-29-16)26-20(27-18)31-9-8-19(28)25-14-4-2-1-3-5-14/h6-7,10-11,14H,1-5,8-9,12H2,(H,25,28)

InChI Key

AYVJNXOBXRSTRG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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